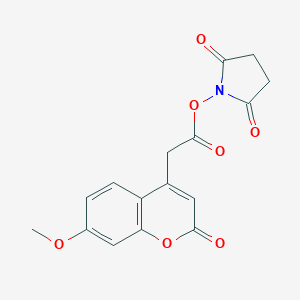

7-Méthoxycoumarine-4-acide acétique ester N-succinimidyle

Vue d'ensemble

Description

7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester is a fluorescent dye widely used in biochemical research. It is known for its ability to selectively react with aliphatic amines, making it a valuable tool in the development of Förster Resonance Energy Transfer (FRET) peptide substrates for analyzing protease activities . This compound is also utilized in high-performance liquid chromatography (HPLC) derivatization by fluorescence detection .

Applications De Recherche Scientifique

7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

The primary target of 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester (also known as 7-Methoxy-4-coumarinylacetic acid N-succinimidyl ester) are proteases . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis .

Mode of Action

7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester is a fluorogenic substrate used for analyzing protease activities . It is commonly paired with a dinitrophenyl (DNP) group . The compound selectively reacts with aliphatic amines . When the protease cleaves the peptide bond, the fluorescence of the compound is significantly enhanced, allowing the protease activity to be monitored .

Biochemical Pathways

The compound is widely used for developing FRET peptide substrates . FRET (Fluorescence Resonance Energy Transfer) is a mechanism describing energy transfer between two light-sensitive molecules. The energy transfer can take place if the emission spectrum of the donor molecule overlaps with the absorption spectrum of the acceptor. This technique is often used to study interaction between proteins .

Pharmacokinetics

It is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The result of the action of 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester is the generation of a fluorescent signal that can be detected and quantified . This allows researchers to monitor the activity of proteases in real-time, providing valuable insights into the role of these enzymes in various biological processes .

Action Environment

The compound is sensitive to light and should be stored at temperatures below -15 degrees Celsius . These environmental factors can influence the compound’s action, efficacy, and stability. It is also important to note that the compound’s reactivity with aliphatic amines suggests that the presence of these groups in the environment could potentially influence its activity .

Analyse Biochimique

Biochemical Properties

7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester plays a crucial role in biochemical reactions, primarily as a fluorescent probe. It is commonly used to develop Förster Resonance Energy Transfer (FRET) peptide substrates for analyzing protease activities . The compound selectively reacts with aliphatic amines, forming stable amide bonds. This interaction is essential for labeling peptides and proteins, allowing researchers to study enzyme kinetics, protein-protein interactions, and other biochemical processes .

Cellular Effects

The effects of 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester on various cell types and cellular processes are significant. This compound influences cell function by acting as a fluorescent marker, enabling the visualization of cellular components and processes. It impacts cell signaling pathways, gene expression, and cellular metabolism by providing a means to track and quantify these activities in real-time . For instance, it has been used in the preparation of cell-penetrating peptides, which can affect cellular uptake and intracellular distribution .

Molecular Mechanism

At the molecular level, 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester exerts its effects through specific binding interactions with biomolecules. The compound’s succinimidyl ester group reacts with primary amines on proteins and peptides, forming stable amide bonds . This reaction facilitates the incorporation of the fluorescent 7-methoxycoumarin moiety into the target biomolecule, allowing for its detection and quantification. The fluorescence properties of the 7-methoxycoumarin group, with excitation and emission wavelengths of 322 nm and 381 nm respectively, make it a valuable tool for studying molecular interactions and enzyme activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester can change over time. The compound is generally stable when stored at temperatures below -15°C and protected from light . Its stability and fluorescence properties can degrade over time if not stored properly. Long-term studies have shown that the compound maintains its labeling efficiency and fluorescence intensity for up to 12 months under optimal storage conditions . In in vitro and in vivo studies, the compound’s effects on cellular function have been observed to remain consistent over extended periods, provided that the compound is handled and stored correctly .

Dosage Effects in Animal Models

The effects of 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester vary with different dosages in animal models. At lower doses, the compound effectively labels target biomolecules without causing significant toxicity or adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to optimize the dosage to achieve the desired labeling efficiency while minimizing any harmful effects .

Metabolic Pathways

7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by enzymes that recognize and process the coumarin moiety . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy as a fluorescent marker . The compound’s ability to penetrate cell membranes and label intracellular components is critical for its use in various biochemical assays .

Subcellular Localization

The subcellular localization of 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester is determined by its targeting signals and post-translational modifications . The compound is often directed to specific compartments or organelles within the cell, where it exerts its labeling effects . This localization is essential for studying the spatial distribution of biomolecules and understanding their functional roles within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester typically involves the esterification of 7-Methoxycoumarin-4-acetic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) under inert conditions to prevent moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The final product is typically stored in an anhydrous environment at low temperatures to maintain stability .

Analyse Des Réactions Chimiques

Types of Reactions

7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester primarily undergoes substitution reactions, particularly with aliphatic amines. This reaction forms stable amide bonds, making it useful for labeling peptides and proteins .

Common Reagents and Conditions

Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide, aliphatic amines

Conditions: Anhydrous solvents (DMF, DCM), inert atmosphere, low temperatures

Major Products

The major product of the reaction between 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester and aliphatic amines is a fluorescently labeled peptide or protein, which can be used for various biochemical assays .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 7-Hydroxycoumarin-4-acetic Acid

- 7-Amino-4-methylcoumarin

- 7-Diethylaminocoumarin-3-carboxylic Acid

Uniqueness

7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester is unique due to its high selectivity for aliphatic amines and its strong fluorescent properties. This makes it particularly useful for developing sensitive and specific assays for protease activities and other enzymatic processes .

Activité Biologique

7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester (MCA-OSU) is a fluorescent dye extensively utilized in biochemical research, particularly for its ability to selectively react with aliphatic amines. This compound is integral in developing Förster Resonance Energy Transfer (FRET) peptide substrates, which are essential for analyzing protease activities and other enzymatic processes. This article delves into the biological activity of MCA-OSU, examining its mechanisms of action, applications in various fields, and its unique biochemical properties.

Target and Mode of Action

MCA-OSU primarily targets proteases, acting as a fluorogenic substrate. Upon interaction with proteases, it generates a fluorescent signal that can be quantified, making it a valuable tool for studying enzymatic activities. The compound’s succinimidyl ester group reacts with primary amines on proteins and peptides, forming stable amide bonds, which is crucial for labeling applications .

Biochemical Pathways

MCA-OSU is utilized in the development of FRET peptide substrates that facilitate the study of protease activities. By providing a means to visualize and quantify these activities in real-time, it impacts various cellular processes including cell signaling pathways and gene expression .

Applications in Research

MCA-OSU has diverse applications across several fields:

- Biochemistry : Used to synthesize fluorescently labeled compounds for analytical purposes.

- Cell Biology : Facilitates the development of assays to study protease activities.

- Medical Research : Employed in imaging and diagnostic applications due to its fluorescent properties.

- Industry : Applied in creating fluorescent markers for various industrial uses .

The compound exhibits significant biochemical properties that enhance its utility:

- Fluorescence : MCA-OSU generates a strong fluorescent signal upon cleavage by proteases, allowing for sensitive detection.

- Solubility : It is soluble in dimethyl sulfoxide (DMSO), making it suitable for various experimental conditions.

- Stability : Sensitive to light and should be stored at low temperatures (< -15°C) to maintain efficacy .

Comparative Analysis

The following table compares MCA-OSU with similar compounds based on their properties and applications:

| Compound Name | Key Features | Applications |

|---|---|---|

| 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester | Selectively labels aliphatic amines; strong fluorescence | FRET assays, protease studies |

| 7-Hydroxycoumarin-4-acetic Acid | Less selective; weaker fluorescence | General fluorescence applications |

| 7-Diethylaminocoumarin-3-carboxylic Acid | More hydrophilic; used in live-cell imaging | Cell imaging |

Case Studies

Several studies have highlighted the effectiveness of MCA-OSU in biological research:

-

Matrix Metalloproteinase Inhibition :

A study demonstrated the use of MCA-OSU as a substrate for measuring matrix metalloproteinase (MMP) activity through fluorescence spectroscopy. The results indicated that MCA-OSU could effectively characterize inhibitors of MMPs, which are implicated in various diseases including cancer . -

Protease Activity Assays :

Research utilizing MCA-OSU showed its application in developing peptide substrates that allow for the efficient measurement of protease activity. The fluorescence generated was directly correlated with enzyme activity, showcasing its utility in enzyme kinetics studies . -

Cellular Imaging Studies :

The compound has been employed as a fluorescent marker in cellular imaging studies, enabling researchers to visualize cellular processes and track changes over time. This capability has implications for understanding cell signaling and metabolic pathways .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(7-methoxy-2-oxochromen-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO7/c1-22-10-2-3-11-9(6-15(20)23-12(11)8-10)7-16(21)24-17-13(18)4-5-14(17)19/h2-3,6,8H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBYCKCNAJSBQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361502 | |

| Record name | 1-{[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359436-89-8 | |

| Record name | 1-{[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.